molecular formula C22H26O4S2 B14728538 Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate CAS No. 5324-51-6

Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate

Cat. No.: B14728538
CAS No.: 5324-51-6
M. Wt: 418.6 g/mol
InChI Key: QVALTQGQDJPNDF-UHFFFAOYSA-N
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Description

Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methylphenylsulfanyl groups attached to a butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate typically involves the reaction of diethyl butanedioate with 4-methylphenylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as esterification, thiolation, and purification to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The scalability of the process makes it feasible for large-scale production, catering to the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The compound can participate in substitution reactions where the sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups play a crucial role in modulating the activity of these targets, leading to various biological effects. The compound may also influence cellular pathways, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,3-bis[(phenyl)sulfanyl]butanedioate
  • Diethyl 2,3-bis[(4-chlorophenyl)sulfanyl]butanedioate
  • Diethyl 2,3-bis[(4-methoxyphenyl)sulfanyl]butanedioate

Uniqueness

Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate is unique due to the presence of 4-methylphenylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

5324-51-6

Molecular Formula

C22H26O4S2

Molecular Weight

418.6 g/mol

IUPAC Name

diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate

InChI

InChI=1S/C22H26O4S2/c1-5-25-21(23)19(27-17-11-7-15(3)8-12-17)20(22(24)26-6-2)28-18-13-9-16(4)10-14-18/h7-14,19-20H,5-6H2,1-4H3

InChI Key

QVALTQGQDJPNDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)SC1=CC=C(C=C1)C)SC2=CC=C(C=C2)C

Origin of Product

United States

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